GD2 Ganglioside

説明

準備方法

合成ルートと反応条件: ガンジオシド GD2 は、逐次的な糖鎖付加とシアル化のステップを通じて合成されます。 このプロセスには、セラミド骨格への炭水化物残基とシアル酸の付加が含まれます . この合成は通常、成長中のグリカン鎖に糖部分の転移を触媒する特定のグリコシルトランスフェラーゼとシアルトランスフェラーゼを必要とします .

工業生産方法: ガンジオシド GD2 の工業生産は、多くの場合、ウシの脳組織などの生物学的供給源からの抽出を伴い、その後、クロマトグラフィー技術を用いて精製されます . 抽出されたガンジオシドは、次に酵素処理を受けて目的の構造が得られます .

化学反応の分析

GD2 Ganglioside: Chemical Modifications

This compound can undergo chemical modifications, primarily on its sialic acid residues .

-

O-acetylation: GD2 can be modified by the addition of an O-acetyl group to the external sialic acid. This reaction is catalyzed by Sialyl O-Acetyl Transferases (SOAT), specifically CASD1 .

-

Location of modification: The O-acetyl group is added to the carbon 7 of the terminal α2-8 linked sialic acid residue .

-

Regulation of O-acetylation: The expression of O-acetyl-GD2 (OAcGD2) is influenced by the balance between SAOT and sialate-O-acetylesterases (SIAE), the activity of GM2/GD2 synthase, and the activity of GM1/GD1b synthase . The quantity of acetyl-CoA concentrations within the Golgi apparatus may also play a role .

This compound: Chemical Interactions and Reactions

GD2 interacts with other molecules, influencing cell signaling and behavior .

-

Receptor for antibodies: GD2 can directly interact with anti-GD2 antibodies, leading to the induction of mitochondria-dependent cell death in GD2-positive tumor cells .

-

Cell signaling modulation: GD2 interacts laterally with membrane proteins and lipids, regulating the responsiveness of signaling molecules . It functions as a mediator and modulator of signal transduction .

-

Cell adhesion and recognition: The monosaccharide units of GD2 extend into the extracellular space, facilitating cell-cell recognition and adhesion .

-

Internalization: this compound can be internalized at the cell surface after binding to specific antibodies .

This compound: Role in Cancer

In cancer, GD2 contributes to various processes :

-

Tumor cell proliferation, motility, migration, adhesion, and invasion

-

Enhanced Malignancy: EVs derived from GD2-expressing melanomas enhanced the malignant phenotypes of GD2-negative melanomas, such as cell growth, invasion, and cell adhesion .

This compound: Analytical Methods

The diversity in GD2's oligosaccharide moiety can be detected using various analytical techniques :

This compound: Enzymes Involved

科学的研究の応用

GD2 as a Tumor Biomarker

GD2 has emerged as a significant biomarker for several malignancies, particularly neuroblastoma. Its expression is associated with disease progression and poor prognosis.

- Neuroblastoma : GD2 is consistently expressed across all stages of neuroblastoma, making it a reliable biomarker for diagnosis and monitoring treatment response. Research indicates that circulating GD2 levels can serve as a sensitive tumor biomarker for high-risk neuroblastoma patients, aiding in prognosis and therapeutic decisions .

- Osteosarcoma : Studies have shown that GD2 expression persists upon recurrence in osteosarcoma patients. Immunohistochemical analyses revealed that GD2 was present in 100% of matched samples from initial biopsies and recurrences, suggesting its potential role in monitoring disease status .

Therapeutic Targeting of GD2

The therapeutic potential of GD2 is being explored through various immunotherapeutic approaches:

- Monoclonal Antibodies : Dinutuximab, an FDA-approved anti-GD2 monoclonal antibody, has shown efficacy in treating high-risk neuroblastoma. Clinical trials have demonstrated improved survival rates when patients are treated with this agent .

- Combination Therapies : Combining anti-GD2 antibodies with other therapeutic modalities (e.g., chemotherapy) has been proposed to enhance treatment efficacy. For instance, studies indicate that anti-GD2 antibodies can induce immune-independent cell death mechanisms and may improve the overall therapeutic outcome when combined with other agents .

- Bispecific Antibodies and Immunocytokines : Newer strategies involve bispecific antibodies designed to engage multiple immune pathways against GD2-expressing tumors. These approaches aim to redirect cytotoxic immune responses specifically towards cancer cells expressing GD2 .

Case Studies and Clinical Trials

Several clinical trials are underway to evaluate the efficacy of targeting GD2 in various cancers:

- Neuroblastoma Trials : Ongoing studies are assessing the effectiveness of dinutuximab in combination with other agents for treating relapsed or refractory neuroblastoma patients. Early results indicate promising outcomes regarding survival rates and quality of life improvements .

- Osteosarcoma Research : Phase 2 trials are being initiated to evaluate anti-GD2 therapies in children with recurrent osteosarcoma, building on findings that suggest increased GD2 expression correlates with resistance to standard chemotherapy .

- Melanoma Studies : Research has indicated that GD2 plays a critical role in melanoma cell adhesion and proliferation. Investigations into anti-GD2 therapies are being conducted to determine their potential effectiveness in treating advanced melanoma cases .

Mechanistic Insights into GD2 Functionality

GD2 not only serves as a tumor marker but also participates actively in tumor biology:

- Cell Survival and Invasion : Studies suggest that GD2 enhances cell survival and invasion capabilities of tumors by modulating signaling pathways involved in cell growth and metastasis .

- Immune Evasion : GD2 has been implicated in T-cell dysfunction, acting as an immune checkpoint that tumors exploit to evade immune surveillance. This characteristic makes it a dual-target for both therapy and diagnostics .

Summary Table of Key Findings

作用機序

ガンジオシド GD2 は、いくつかのメカニズムを通じてその効果を発揮します。

細胞シグナル伝達: これは、受容体シグナル伝達を促進する膜マイクロドメインの形成に関与しています.

免疫調節: 癌細胞における GD2 の過剰発現は、細胞の生存と浸潤を強化し、T細胞の機能不全に寄与します.

抗体結合: 抗 GD2 抗体の GD2 陽性細胞への結合は、補体依存性細胞傷害性、抗体依存性細胞傷害性、アポトーシスと壊死の直接誘導を介して細胞死を誘導します.

6. 類似の化合物との比較

ガンジオシド GD2 は、以下を含む、より大きな糖脂質ファミリーの一部です。

ガンジオシド GD3: 構造は似ていますが、3 つのシアル酸を含んでいます。

ガンジオシド GM1: 1 つのシアル酸を含み、神経保護と神経発達に関与しています。

ガンジオシド GM2: 2 つのシアル酸を含み、テイス Sachs 病に関連しています.

ガンジオシド GD2 の独自性: ガンジオシド GD2 は、神経外胚葉由来の癌における特定の発現と、免疫調節と癌細胞の生存における役割により、独特です . その独自の構造と生物学的機能により、癌免疫療法の貴重な標的となっています .

類似化合物との比較

Ganglioside GD2 is part of a larger family of glycosphingolipids, including:

Ganglioside GD3: Similar in structure but contains three sialic acids.

Ganglioside GM1: Contains one sialic acid and is involved in neuroprotection and neurodevelopment.

Ganglioside GM2: Contains two sialic acids and is associated with Tay-Sachs disease.

Uniqueness of Ganglioside GD2: Ganglioside GD2 is unique due to its specific expression in neuroectoderm-derived cancers and its role in immune modulation and cancer cell survival . Its distinct structure and biological functions make it a valuable target for cancer immunotherapy .

生物活性

GD2 ganglioside is a member of the glycosphingolipid family and plays significant roles in cellular processes, particularly in cancer biology. This article explores the biological activity of GD2, focusing on its expression patterns, mechanisms of action, and implications for cancer therapy.

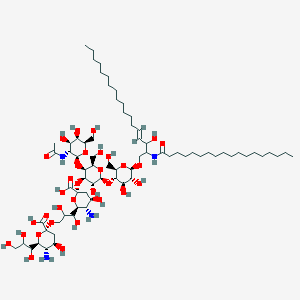

Structure and Biosynthesis

GD2 is characterized as a disialoganglioside composed of two sialic acid residues linked to three monosaccharide units. Its biosynthesis involves several enzymatic steps, primarily catalyzed by GD3 synthase (GD3S), which is considered the rate-limiting enzyme in the pathway leading to GD2 production from GM3 and GD3 . The structure of GD2 allows it to interact with various membrane proteins and signaling pathways, influencing cell behavior.

Expression Patterns

Normal Tissues : In healthy individuals, GD2 is predominantly expressed in the central nervous system, peripheral sensory nerve fibers, and dermal melanocytes. Its expression is limited, suggesting a specialized role in neural development and function .

Cancer Tissues : GD2 is overexpressed in several malignancies, including neuroblastoma, melanoma, small cell lung cancer, and triple-negative breast cancer (TNBC). This overexpression correlates with enhanced tumor cell proliferation, motility, adhesion, and resistance to apoptosis . Notably, GD2 expression has been associated with poor prognosis in certain cancers due to its role in promoting aggressive tumor characteristics .

GD2 exerts its biological effects through several mechanisms:

- Cell Signaling : GD2 interacts with integrins and other membrane proteins to modulate signaling pathways such as those involving the epidermal growth factor receptor (EGFR) and focal adhesion kinase (FAK). These interactions enhance malignant properties such as cell growth and invasion .

- Extracellular Vesicles (EVs) : Cancer cells expressing GD2 release EVs that can transfer malignant traits to neighboring cells. These EVs have been shown to enhance cell growth and invasion in GD2-negative melanoma cells .

- Cancer Stem Cells (CSCs) : In prostate cancer models, GD2 has been implicated in maintaining CSC populations. Targeting GD2 may disrupt these populations and reduce tumorigenesis .

Case Studies

- Prostate Cancer : A study demonstrated that CRISPR-Cas9-mediated knockout of GD3S in prostate cancer cells significantly impaired their oncogenic traits and reduced CSC markers. This suggests that targeting the GD2 pathway could provide therapeutic benefits in advanced prostate cancer .

- Melanoma : Research indicated that EVs derived from GD2-expressing melanoma cells could enhance the malignant phenotype of neighboring cells. This highlights the role of GD2 in creating a supportive tumor microenvironment conducive to cancer progression .

- Triple-Negative Breast Cancer : In a cohort study, GD2-positive TNBCs exhibited worse prognoses compared to their GD2-negative counterparts. This finding underscores the potential of GD2 as a biomarker for aggressive disease .

Implications for Immunotherapy

The unique expression patterns of GD2 in tumors have led to its exploration as a target for immunotherapy. Anti-GD2 monoclonal antibodies have shown promise in inducing apoptosis in GD2-expressing tumors by activating caspases involved in programmed cell death . Clinical trials are ongoing to evaluate the efficacy of these therapies across various cancer types.

Data Summary

The following table summarizes key findings related to the biological activity of this compound across different cancers:

| Cancer Type | Expression Level | Biological Effects | Therapeutic Implications |

|---|---|---|---|

| Neuroblastoma | High | Tumor proliferation, resistance to apoptosis | Target for immunotherapy |

| Melanoma | High | Enhanced invasion, growth via EVs | Potential therapeutic target |

| Prostate Cancer | Variable | Maintains CSCs; promotes tumorigenesis | Targeting GD3S may reduce tumor growth |

| Triple-Negative Breast Cancer | High | Poor prognosis associated with high levels | Biomarker for aggressive disease |

特性

IUPAC Name |

(2R,4R,5S,6S)-2-[3-[(2S,3S,4R,6S)-6-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+/t43?,44?,45-,46-,47?,48?,49-,50-,51-,53+,54+,55-,56?,57?,58+,59-,60-,61-,62-,63-,64+,65+,66+,67-,68+,69-,70+,73-,74+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFILOTSTFMXQJC-QCFYAKGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@H]([C@@H]([C@H](O4)C(C(CO[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H134N4O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893901 | |

| Record name | GD2 Ganglioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1591.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65988-71-8 | |

| Record name | Ganglioside, GD2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065988718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GD2 Ganglioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of GD2 ganglioside?

A1: The molecular formula of this compound is C70H123N3O29 and its molecular weight is 1546.88 g/mol.

Q2: What is the structural difference between GD2 and O-acetyl-GD2 ganglioside?

A2: O-acetyl-GD2 ganglioside is a derivative of this compound containing an acetyl group. This seemingly small modification results in distinct differences in tissue distribution and antibody binding. [, ]

Q3: Are there any spectroscopic data available for this compound?

A3: While spectroscopic data is not explicitly provided in the research papers, high-performance thin-layer chromatography (HPTLC) is commonly used for analyzing this compound and other gangliosides. [, ]

Q4: How do antibodies targeting this compound interact with their target?

A4: Anti-GD2 antibodies bind to the carbohydrate motif of this compound presented on the cell surface. This interaction is primarily driven by an extensive network of direct and water molecule-mediated hydrogen bonds. [, , ]

Q5: What are the downstream effects of anti-GD2 antibody binding?

A5: Antibody binding to this compound can lead to various downstream effects including:

- Antibody-dependent cellular cytotoxicity (ADCC): Antibodies engage immune cells, such as natural killer (NK) cells, to kill tumor cells. [, , ]

- Complement-dependent cytotoxicity (CDC): Antibodies activate the complement system, leading to the formation of membrane attack complexes that lyse tumor cells. [, , ]

- Direct cytotoxicity: Some anti-GD2 antibodies can induce apoptosis (programmed cell death) in tumor cells through mechanisms involving caspase activation and mitochondrial pathways. [, , ]

- Modulation of cell signaling: Anti-GD2 antibodies can affect intracellular signaling pathways, including those involving PI3K/Akt/mTOR, Aurora kinases, and focal adhesion kinase (FAK). [, , ]

Q6: What is the current clinical application of anti-GD2 ganglioside antibodies?

A6: Monoclonal antibodies targeting this compound are currently approved for treating high-risk neuroblastoma. [] Clinical trials are ongoing to assess their efficacy in other cancers, including melanoma and sarcoma. [, ]

Q7: What are the challenges associated with anti-GD2 antibody therapy?

A7: One challenge is the potential for dose-limiting toxicity due to this compound expression on normal cells, particularly in the peripheral nervous system. This can lead to pain and other side effects. [, , ] Another challenge is the development of resistance to anti-GD2 antibodies. [, ]

Q8: What are the strategies to overcome these challenges?

A8: Several strategies are being investigated:

- Developing antibodies specific to O-acetyl-GD2 ganglioside: These antibodies demonstrate potent anti-tumor activity without cross-reacting with GD2 on healthy peripheral nerve fibers, potentially reducing toxicity. [, ]

- Combining anti-GD2 antibodies with other therapies: This approach aims to enhance efficacy and overcome resistance. Examples include combining with chemotherapy, targeted therapies (e.g., aurora kinase inhibitors), cytokines (e.g., IL-2, GM-CSF), or immune checkpoint inhibitors. [, , ]

- Developing alternative immunotherapies targeting this compound: This includes CAR T-cell therapy, bispecific antibodies, and vaccines. [, , , ]

Q9: What is the role of peptide mimotopes in this compound research?

A9: Peptide mimotopes are short peptides that mimic the structure or function of this compound. They are being explored as potential vaccine candidates to elicit anti-tumor immune responses. [, ] Studies have shown that immunization with GD2 mimotopes can induce both humoral and cellular immune responses against GD2-expressing tumors. [, , ]

Q10: How does interferon-gamma affect this compound expression?

A10: Interferon-gamma has been shown to increase the surface expression of this compound on neuroblastoma cells, potentially enhancing their immunogenicity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。